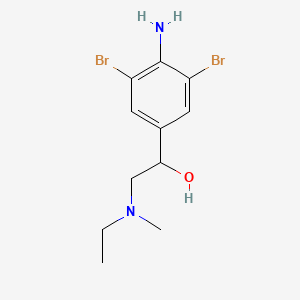
2'-Chloro-4'-fluoro-5'-methylphenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a ketone functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(2-chloro-4-fluoro-5-methylphenyl)ethanone using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is typically carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2-chloro-4-fluoro-5-methylphenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is useful in various biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-chloro-4-fluorobenzene: A related compound with similar halogen substituents but lacking the ketone group.
2-Bromo-5-fluoro-2-methoxyacetophenone: Another halogenated ketone with a methoxy group instead of a methyl group.
Uniqueness
2-Bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone is unique due to the specific arrangement of halogen atoms and the presence of a ketone functional group. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H7BrClFO |
|---|---|
Molekulargewicht |
265.50 g/mol |
IUPAC-Name |
2-bromo-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7BrClFO/c1-5-2-6(9(13)4-10)7(11)3-8(5)12/h2-3H,4H2,1H3 |
InChI-Schlüssel |
QEJNBWDRAKGMBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)Cl)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)




![2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13968545.png)



![6-Cyclopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13968589.png)
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13968597.png)
